Benzyl 2,2-dimethyloctanoate
Description
Benzyl 2,2-dimethyloctanoate is a branched-chain aliphatic ester derived from benzyl alcohol and 2,2-dimethyloctanoic acid. Its molecular formula is C₁₇H₂₄O₂, comprising a benzyl group (C₆H₅CH₂–) esterified to a branched octanoic acid moiety with methyl substituents at the second carbon. This structure confers unique physicochemical properties, such as reduced crystallinity and enhanced solubility in nonpolar solvents compared to straight-chain analogs.
Properties
CAS No. |
81325-79-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
benzyl 2,2-dimethyloctanoate |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-10-13-17(2,3)16(18)19-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
ZGWYSKCFFPGGPS-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1 |
Other CAS No. |
81325-79-3 |
Synonyms |
BDOT benzyl 2,2-dimethyloctanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Benzyl 2,2-dimethyloctanoate belongs to the ester family, characterized by an oxygen atom linking an alcohol (benzyl) and an acid (2,2-dimethyloctanoic acid). Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Esters
Key Observations :
- Branching vs. Aromaticity: Unlike benzyl benzoate (aromatic acid moiety), this compound features a branched aliphatic acid, likely reducing its melting point and increasing lipid solubility.
- Chain Length: Longer carbon chains (e.g., octanoate vs. benzoate) enhance hydrophobicity, making this compound more suitable for nonpolar applications like lubricants or emollients.
Pharmacological and Therapeutic Comparisons
In a clinical trial, 25% benzyl benzoate demonstrated an 87% cure rate for scabies, significantly outperforming permethrin 5% (27% cure rate) due to emerging acaricide resistance . Though structurally distinct, the benzyl group in both compounds may contribute to skin permeability, but the branched acid in this compound could alter its bioavailability or toxicity profile.
Physicochemical Properties
Branching in the acid moiety influences physical properties:
- Volatility: Branched esters (e.g., isopropyl benzoate ) typically exhibit higher volatility than straight-chain analogs. This compound’s branched structure may similarly enhance evaporation rates, making it useful in fragrance formulations.
- Solubility: Increased branching reduces polarity, improving solubility in oils and organic solvents. This contrasts with aromatic esters like phenyl benzoate (CAS 93-99-2), which have rigid structures and lower solubility in nonpolar media .
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